methyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Methyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core fused with a dihydro-imino moiety. Its structure includes a 3,4-dimethoxybenzoyl substituent, a prop-2-yn-1-yl group, and a methyl carboxylate functional group. Benzothiazoles are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The Z-configuration of the imino group and the electron-withdrawing dimethoxybenzoyl group may influence its reactivity and intermolecular interactions, such as hydrogen bonding and π-stacking .
Properties
IUPAC Name |
methyl 2-(3,4-dimethoxybenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-5-10-23-15-8-6-14(20(25)28-4)12-18(15)29-21(23)22-19(24)13-7-9-16(26-2)17(11-13)27-3/h1,6-9,11-12H,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDVNBVYWYEDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.
Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction, using an appropriate alkyne and a palladium catalyst.
Formation of the Imino Group: The imino group can be formed by reacting the benzothiazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Benzothiazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of dihydro-1,3-benzothiazoles with varying substituents. Key structural analogues include:
Key Observations :
- Steric Considerations: The prop-2-yn-1-yl group introduces linear steric hindrance, distinct from the bulky 6,6-dimethylindolone in triazinoindole derivatives, which may affect molecular packing or protein binding .
- Hydrogen Bonding: The carboxylate and imino groups in the target compound facilitate hydrogen-bonding networks, similar to nitroimidazole derivatives, but with distinct donor/acceptor patterns due to methoxy substituents .
Crystallographic and Conformational Analysis
- Ring Puckering: The dihydrobenzothiazole core may adopt non-planar conformations due to puckering effects, quantified using Cremer-Pople coordinates . This contrasts with planar triazinoindole systems.
- Hydrogen-Bonding Networks : The dimethoxybenzoyl group may participate in C–H···O interactions, differing from the N–H···O/N bonds in nitroimidazole derivatives .
Biological Activity
Methyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 424.5 g/mol. The structure includes a benzothiazole ring, an imino group, and a propynyl substituent, which are pivotal for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that benzothiazole derivatives possess significant antimicrobial properties. The compound's structure allows it to interact with microbial cell membranes and inhibit growth.
2. Anticancer Properties
The compound has been investigated for its anticancer effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.
3. Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and MAPK signaling.
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.
- Receptor Interaction: It might bind to specific receptors that regulate cell proliferation and apoptosis.
- DNA Intercalation: The ability to intercalate into DNA could disrupt replication in rapidly dividing cells such as cancer cells.
Research Findings and Case Studies
Recent studies have provided insights into the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Efficacy | Showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study C | Anti-inflammatory Effects | Reported reduction in TNF-alpha and IL-6 levels in macrophage models treated with the compound. |
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy, alkyne protons) and confirms Z-configuration via coupling constants .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the propynyl group (e.g., m/z 105 fragment) .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, critical for verifying stereochemistry .
How can contradictions in hydrogen-bonding data from crystallographic studies be resolved?
Advanced
Discrepancies in hydrogen-bonding motifs (e.g., unexpected donor/acceptor pairs) require:
- Graph set analysis : Classify hydrogen bonds into patterns (e.g., rings, chains) to identify dominant interactions .
- Comparative crystallography : Analyze isostructural analogs (e.g., methyl vs. ethyl ester derivatives) to isolate substituent effects .
- DFT calculations : Simulate hydrogen-bond energetics to reconcile experimental vs. theoretical bond lengths/angles .
What methodologies address discrepancies in biological activity between this compound and its analogs?
Q. Advanced
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., dimethoxy vs. diethylamino groups) to assess impact on bioactivity .
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., enzymes inhibited by benzothiazoles) and identify steric/electronic mismatches .
- Kinetic assays : Compare IC₅₀ values under standardized conditions to rule out experimental variability .
How do solvent systems and pH influence the compound’s stability during storage?
Q. Basic
- Solvent selection : Use non-polar solvents (e.g., DCM, ethyl acetate) to prevent hydrolysis of the ester group. Avoid protic solvents like methanol .
- pH control : Store at neutral pH (buffered solutions) to avoid acid-catalyzed imine cleavage or base-mediated ester saponification .
- Temperature : Long-term storage at –20°C under argon minimizes alkyne oxidation .
What mechanistic insights exist for its reactivity in nucleophilic/electrophilic reactions?
Q. Advanced
- Alkyne reactivity : The propynyl group undergoes Huisgen cycloaddition with azides, enabling bioconjugation. Kinetic studies (e.g., UV-Vis monitoring) confirm second-order dependence on azide concentration .
- Electrophilic substitution : The benzothiazole sulfur atom directs nitration to the 4-position, verified by ¹H NMR .
- Imine hydrolysis : pH-dependent kinetics (Arrhenius plots) reveal activation energy barriers, with hydrolysis rates peaking at pH 2–3 .
How should researchers handle and store this compound to prevent degradation?
Q. Basic
- Storage : In amber vials under inert gas (N₂/Ar) with desiccants (silica gel) to limit moisture .
- Handling : Use gloveboxes for hygroscopic intermediates and avoid prolonged light exposure to prevent photodegradation of the benzothiazole core .
What computational strategies are recommended for studying its interaction with biological targets?
Q. Advanced
- Molecular dynamics (MD) simulations : GROMACS/AMBER to model binding stability over 100-ns trajectories, focusing on key residues near the dimethoxy group .
- QSAR modeling : Generate predictive models using descriptors like logP, polar surface area, and H-bond counts from analogous compounds .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites in electrophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
